molecular formula C9H11FN2O5 B12367310 Floxuridine-d3

Floxuridine-d3

Cat. No.: B12367310
M. Wt: 249.21 g/mol
InChI Key: ODKNJVUHOIMIIZ-SYLRLYPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Floxuridine-d3 is a deuterated form of floxuridine, an antineoplastic antimetabolite used primarily in the treatment of liver metastases from gastrointestinal malignancies. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic and metabolic studies, to trace the drug’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Floxuridine-d3 is synthesized by incorporating deuterium atoms into the floxuridine molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the deuteration of thymidine followed by fluorination to produce this compound. The reaction conditions often include the use of deuterated solvents such as deuterium oxide and deuterated chloroform, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions

Floxuridine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Substitution reactions can occur, particularly involving the fluorine atom in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which are used for further research and analysis.

Scientific Research Applications

Floxuridine-d3 is extensively used in scientific research, particularly in the following areas:

    Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.

    Biology: Employed in cellular studies to understand the drug’s interaction with biological molecules.

    Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of floxuridine and its derivatives.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.

Mechanism of Action

Floxuridine-d3 exerts its effects by rapidly undergoing catabolism to form 5-fluorouracil, which is the active component of the drug. 5-Fluorouracil primarily works by interfering with DNA synthesis, thereby inhibiting the growth of rapidly dividing cancer cells. It may also inhibit the formation of RNA by incorporating into the RNA and producing fraudulent RNA, leading to cell death .

Comparison with Similar Compounds

Floxuridine-d3 is compared with other similar compounds such as:

    5-Fluorouracil: Both compounds are antimetabolites used in cancer treatment, but this compound has a deuterium label for research purposes.

    Thymidine: A precursor in the synthesis of this compound, used in various biochemical studies.

    Fluorodeoxyuridine: Another pyrimidine analog with similar applications in cancer treatment.

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

249.21 g/mol

IUPAC Name

1-[(2R,5R)-4-deuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1/i3D2,5D

InChI Key

ODKNJVUHOIMIIZ-SYLRLYPOSA-N

Isomeric SMILES

[2H]C1(C[C@@H](O[C@@H]1C([2H])([2H])O)N2C=C(C(=O)NC2=O)F)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.